REACTION_CXSMILES
|
NC(N)=O.CC1[N+](CC2C=NC(C)=NC=2N)=CSC=1CCO.Cl.[Cl-].OP([O-])(O)=O.[K+].O.[C:32]([OH:44])(=[O:43])[CH2:33][C:34]([CH2:39][C:40]([OH:42])=[O:41])([C:36]([OH:38])=[O:37])[OH:35]>>[C:32]([OH:44])(=[O:43])[CH2:33][C:34]([CH2:39][C:40]([OH:42])=[O:41])([C:36]([OH:38])=[O:37])[OH:35] |f:1.2.3,4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]
|
Name
|
n-paraffins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
KH2PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Type
|
CUSTOM
|
Details
|
The fermentation medium is stirred for 144 hours (6 days) at 1725 rpm, 4.0 S.C.F.H.G
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added to a large fermenter
|
Type
|
ADDITION
|
Details
|
containing the following ingredients per liter of sterilized medium
|
Type
|
CUSTOM
|
Details
|
a temperature of 26° C
|
Type
|
WAIT
|
Details
|
Early in this six-day run
|
Type
|
CUSTOM
|
Details
|
After the 6 days, the solids and mycelium are removed by filtration
|
Duration
|
6 d
|
Type
|
CONCENTRATION
|
Details
|
the filtered fermentation broth concentrated under vacuum at 45° C. to 40° Baume
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NC(N)=O.CC1[N+](CC2C=NC(C)=NC=2N)=CSC=1CCO.Cl.[Cl-].OP([O-])(O)=O.[K+].O.[C:32]([OH:44])(=[O:43])[CH2:33][C:34]([CH2:39][C:40]([OH:42])=[O:41])([C:36]([OH:38])=[O:37])[OH:35]>>[C:32]([OH:44])(=[O:43])[CH2:33][C:34]([CH2:39][C:40]([OH:42])=[O:41])([C:36]([OH:38])=[O:37])[OH:35] |f:1.2.3,4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]
|
Name
|
n-paraffins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
KH2PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Type
|
CUSTOM
|
Details
|
The fermentation medium is stirred for 144 hours (6 days) at 1725 rpm, 4.0 S.C.F.H.G
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added to a large fermenter
|
Type
|
ADDITION
|
Details
|
containing the following ingredients per liter of sterilized medium
|
Type
|
CUSTOM
|
Details
|
a temperature of 26° C
|
Type
|
WAIT
|
Details
|
Early in this six-day run
|
Type
|
CUSTOM
|
Details
|
After the 6 days, the solids and mycelium are removed by filtration
|
Duration
|
6 d
|
Type
|
CONCENTRATION
|
Details
|
the filtered fermentation broth concentrated under vacuum at 45° C. to 40° Baume
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |